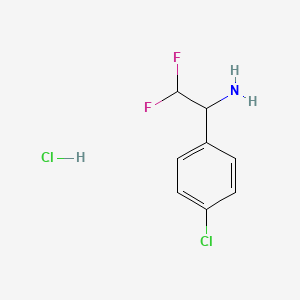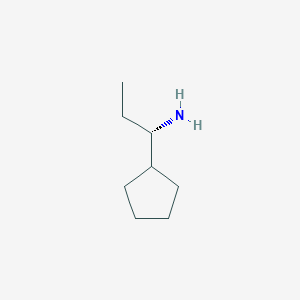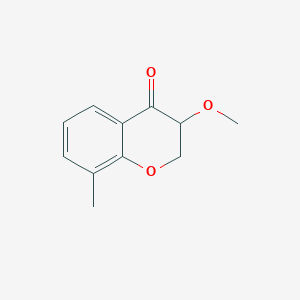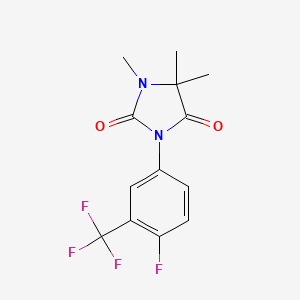
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a fluorinated phenyl ring and an imidazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with 1,5,5-trimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione stands out due to its unique combination of a fluorinated phenyl ring and an imidazolidine-2,4-dione core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C13H12F4N2O2 |
|---|---|
分子量 |
304.24 g/mol |
IUPAC 名称 |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12F4N2O2/c1-12(2)10(20)19(11(21)18(12)3)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3 |
InChI 键 |
YGLYJJBFBZTIOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1C)C2=CC(=C(C=C2)F)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




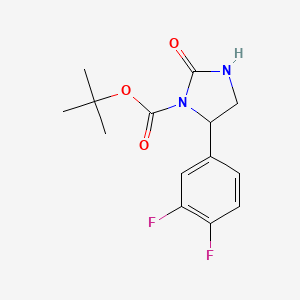



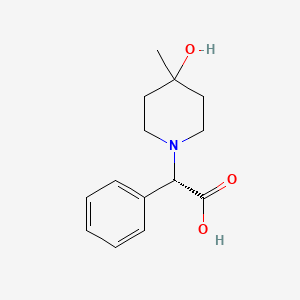

![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
